molecular formula C9H13ClOS B13077655 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol

Cat. No.: B13077655
M. Wt: 204.72 g/mol
InChI Key: AQFLELIKFIKWMU-UHFFFAOYSA-N
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Description

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a thiophene ring substituted with a chlorine atom and a hydroxyl group on a butanol side chain

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaOCH3, KOtBu, and other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    3-Chlorothiophene: A thiophene ring with a chlorine substituent.

    2-Methylthiophene: A thiophene ring with a methyl substituent.

Uniqueness

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is unique due to the combination of the chlorine and hydroxyl groups on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13ClOS

Molecular Weight

204.72 g/mol

IUPAC Name

4-(3-chlorothiophen-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H13ClOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3

InChI Key

AQFLELIKFIKWMU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Cl)C(C)O

Origin of Product

United States

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